

Foreword: A Mechanistic Approach to Environmental Risk Assessment

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Compound of Interest

Compound Name: 2-(4-Methylphenoxy)ethanol

Cat. No.: B085395

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In the field of drug development and chemical safety, understanding a molecule's journey beyond its intended application is paramount. The environmental fate of a compound—its transport, transformation, and ultimate disposition—is not merely a regulatory checkbox but a critical component of responsible lifecycle management. This guide provides a detailed examination of the environmental fate of **2-(4-Methylphenoxy)ethanol** (CAS: 15149-10-7), a substance utilized in various applications, including as a fragrance ingredient.^{[1][2]} Our approach moves beyond a simple recitation of data, focusing instead on the causal relationships between physicochemical properties and environmental behavior. We will explore the key processes of degradation and partitioning, detail the self-validating experimental systems used to derive these insights, and provide a holistic assessment of the compound's environmental profile.

Core Physicochemical Identity: The Blueprint for Environmental Behavior

A molecule's intrinsic properties are the primary determinants of its environmental distribution and reactivity. For **2-(4-Methylphenoxy)ethanol**, its structure—an aromatic ether linked to an ethanol moiety—results in a balance of hydrophilicity and lipophilicity that governs its interactions with environmental compartments.^[3]

The compound's high water solubility and low vapor pressure suggest that, if released into the environment, it will preferentially partition to the aqueous phase with minimal volatilization into

the atmosphere.[3] The octanol-water partition coefficient (Log Kow) of 1.65 indicates a low potential for partitioning into fatty tissues, a crucial factor for assessing bioaccumulation.[3]

Property	Value	Significance for Environmental Fate	Source
CAS Number	15149-10-7	Unique Chemical Identifier	[2]
Molecular Formula	C9H12O2	Defines Stoichiometry for Degradation Analysis	[2][4]
Molecular Weight	152.19 g/mol	Influences transport properties	[2][4]
Water Solubility	9,407 mg/L (at 25°C)	High; indicates preference for aquatic compartments	[3]
Log Kow	1.65	Low lipophilicity; suggests low bioaccumulation potential	[3]
Vapor Pressure	0.00117 mm Hg	Low; indicates minimal partitioning to the atmosphere	[3]
Boiling Point	261.19°C (Predicted)	Low volatility under ambient conditions	[3]
Melting Point	39.43°C (Predicted)	Solid at lower ambient temperatures	[3]

Abiotic Degradation: Chemical Transformations in the Environment

Abiotic processes, driven by chemical and physical forces, represent a primary route of transformation for organic compounds in the environment.

Hydrolysis

Hydrolysis is the cleavage of a chemical bond by the addition of water. The structure of **2-(4-Methylphenoxy)ethanol**, containing an ether and a primary alcohol functional group, is expected to be stable against hydrolysis under environmentally relevant pH conditions (pH 4-9).^[3] The ether linkage is notoriously resistant to cleavage without strong acid or base catalysis, conditions not typically found in the natural environment.

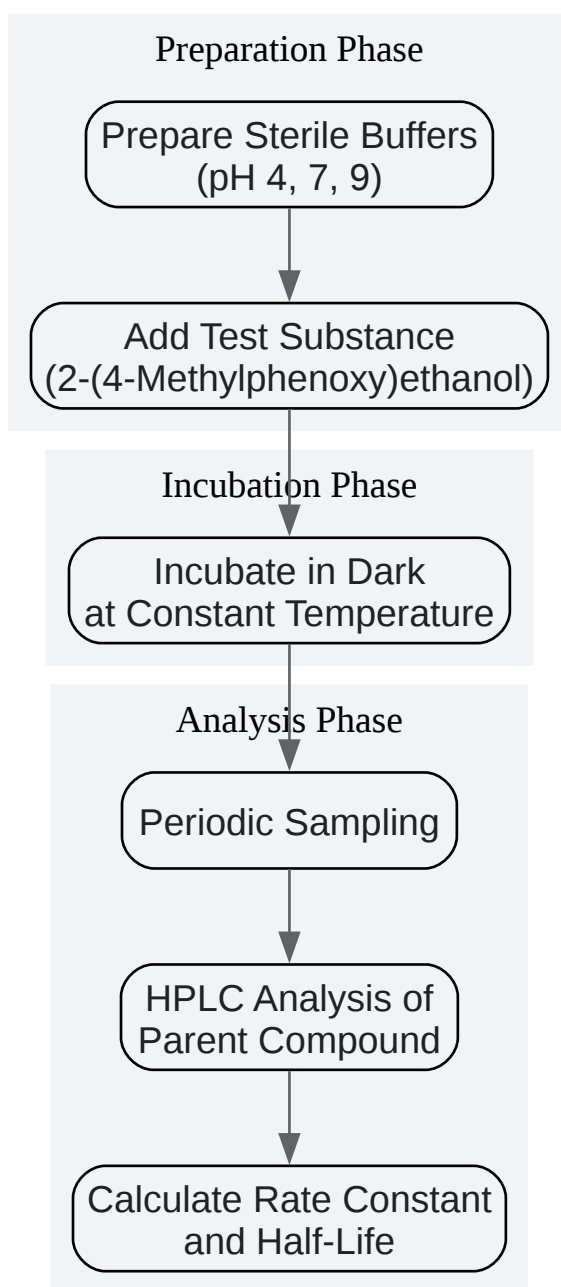
Protocol Spotlight: OECD 111 - Hydrolysis as a Function of pH

This protocol is designed to determine the rate of abiotic hydrolysis of a chemical at various pH levels. A self-validating system is established by running the experiment in sterile, buffered aqueous solutions in the dark to preclude microbial degradation and photolysis.

Methodology:

- **Preparation of Sterile Buffers:** Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
- **Test Substance Addition:** Add a known concentration of **2-(4-Methylphenoxy)ethanol** to each buffer solution. The concentration should be well below its water solubility limit.
- **Incubation:** Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
- **Sampling and Analysis:** At predetermined intervals, collect samples from each solution. Analyze the concentration of the parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
- **Data Evaluation:** Determine the rate constant and half-life of hydrolysis at each pH. A decrease in concentration of less than 10% over the study duration (typically 30 days) indicates that the substance is hydrolytically stable.

Diagram: Workflow for OECD 111 Hydrolysis Study



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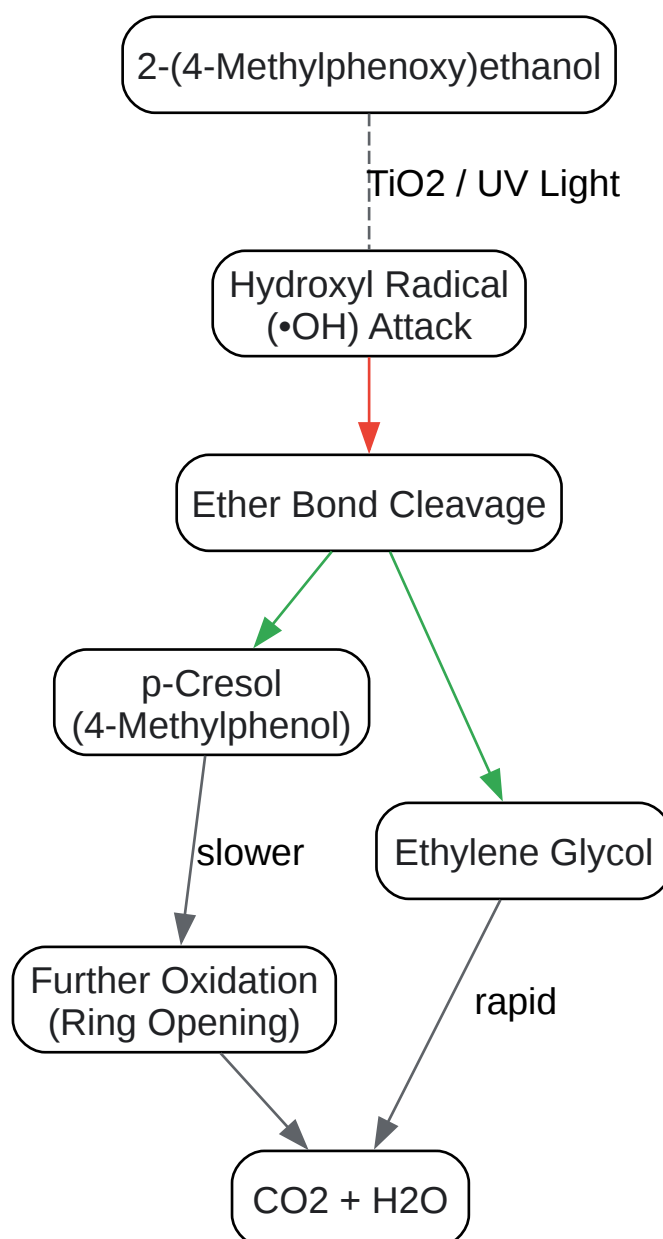
Caption: Standard workflow for assessing hydrolytic stability.

Photodegradation

Photodegradation, or photolysis, involves the breakdown of molecules by light. In aquatic systems, this can occur through direct absorption of solar radiation or indirect reaction with photochemically generated reactive species like hydroxyl radicals.

While data on direct photolysis is limited, studies on the TiO₂-assisted photocatalytic decomposition of **2-(4-Methylphenoxy)ethanol** have been conducted.[5] This process, relevant in advanced water treatment scenarios, demonstrated that the compound can be degraded. Critically, this study identified the formation of p-cresol (4-methylphenol) in significant quantities as a degradation intermediate.[5] The formation of a more toxic intermediate from a parent compound is a key consideration in environmental risk assessment.

Diagram: Proposed Photocatalytic Degradation Pathway



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Caption: Formation of p-cresol via photocatalysis.

Biotic Degradation: The Microbial Metabolism Pathway

Biodegradation is the breakdown of organic matter by microorganisms and is often the most significant removal mechanism for chemicals in the environment.

Aerobic Biodegradation

Computational models (BIOWIN) predict that **2-(4-Methylphenoxy)ethanol** is readily biodegradable, indicating that it is likely to be rapidly and completely mineralized by microbial communities in aerobic environments like surface waters and wastewater treatment plants.[3]

This classification is experimentally verified using stringent standardized tests, such as the OECD 301 series.[6][7] These tests expose the chemical to a mixed microbial inoculum in a mineral medium where the test substance is the sole source of organic carbon.[6] Degradation is measured by parameters like oxygen consumption or, more definitively, carbon dioxide evolution.[6]

Test Series	Parameter Measured	Pass Level for "Readily Biodegradable"
OECD 301B	CO2 Evolution	> 60% of Theoretical CO2
OECD 301D	Oxygen Consumption	> 60% of Theoretical O2 Demand
OECD 301A/E	Dissolved Organic Carbon (DOC) Removal	> 70% DOC Removal
Pass levels must be reached within a 10-day window during the 28-day test period.[6]		

Protocol Spotlight: OECD 301B - Ready Biodegradability: CO2 Evolution Test

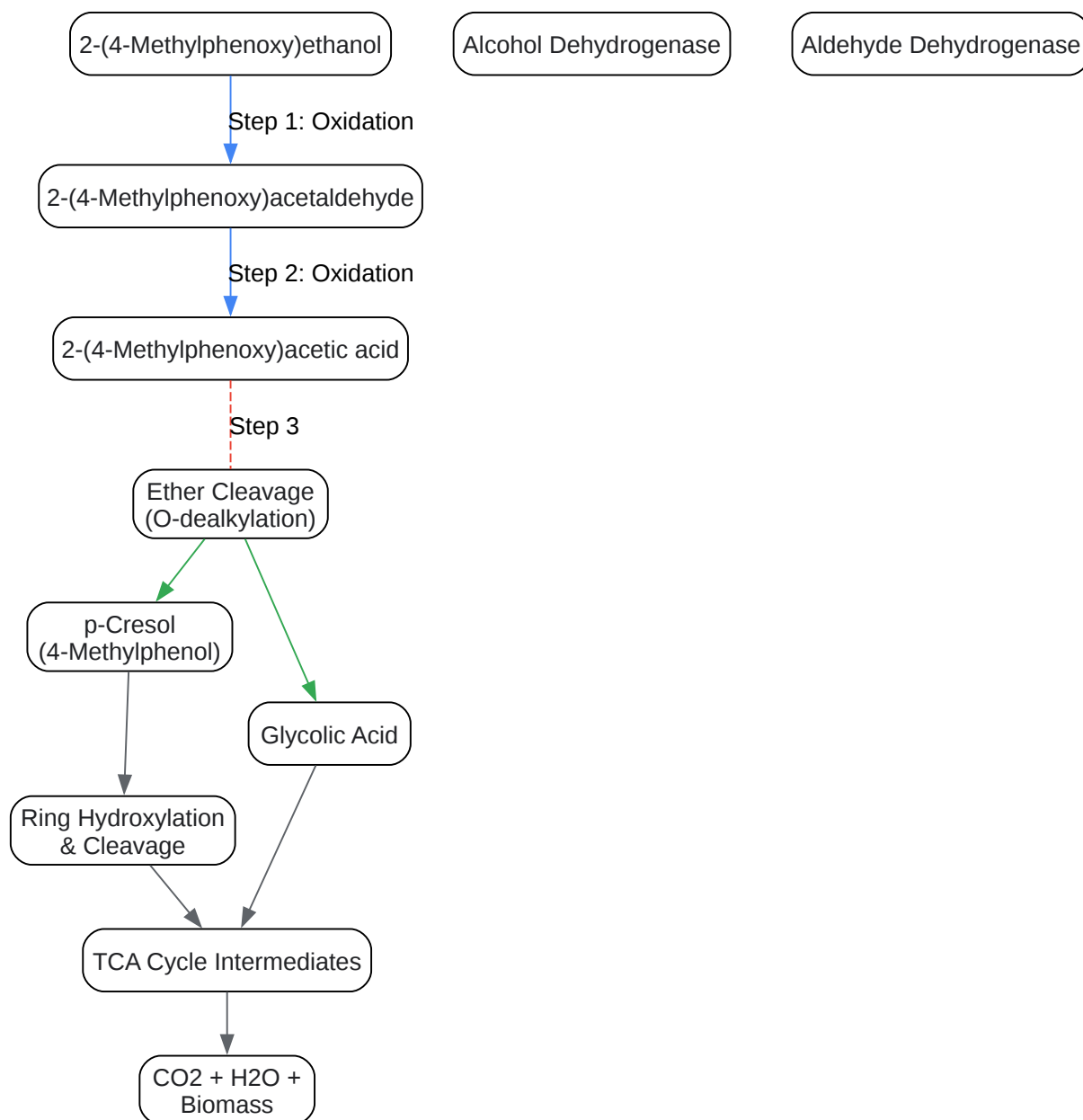
This is the gold standard for assessing ultimate biodegradation (mineralization) to CO₂. Its self-validating nature comes from including controls (to measure endogenous respiration of the inoculum), a reference standard (to confirm the viability of the microbial population), and a toxicity control (to ensure the test substance is not inhibiting microbial activity).

Methodology:

- Inoculum Preparation: Use a mixed microbial population, typically from the effluent of a domestic wastewater treatment plant.
- Medium Preparation: Prepare a mineral salts medium lacking an organic carbon source.
- Vessel Setup:
 - Test Vessels: Add medium, inoculum, and **2-(4-Methylphenoxy)ethanol** (e.g., at 10-20 mg/L of organic carbon).
 - Blank Controls: Add medium and inoculum only.
 - Reference Controls: Add medium, inoculum, and a readily biodegradable reference substance (e.g., sodium benzoate).
 - Toxicity Controls: Add medium, inoculum, the test substance, and the reference substance.
- Incubation: Incubate all vessels in the dark at $22 \pm 2^{\circ}\text{C}$ for 28 days. Aerate with CO₂-free air.
- CO₂ Measurement: Trap the CO₂ evolved from each vessel in a barium hydroxide or sodium hydroxide solution and quantify it by titration or with an inorganic carbon analyzer.
- Validation & Calculation: The test is valid if the reference substance meets the pass level and the blank CO₂ evolution is not excessive. Calculate the percentage degradation of the test substance based on the net CO₂ produced relative to its theoretical maximum (ThCO₂).

Diagram: Proposed Aerobic Biodegradation Pathway

Based on known pathways for similar ether alcohols, a plausible biodegradation route involves initial oxidation of the alcohol moiety, followed by ether cleavage.[\[8\]](#)[\[9\]](#)[\[10\]](#)



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Caption: Plausible multi-step aerobic biodegradation pathway.

Environmental Partitioning and Bioaccumulation Potential

Understanding where a chemical will reside and whether it will accumulate in organisms is crucial for assessing exposure and potential risk.

Parameter	Value	Interpretation	Source
Log Kow	1.65	Low lipophilicity	[3]
Log BCF	3.151 L/kg (Predicted)	BCF << 2000 L/kg threshold for bioaccumulation concern	[3][11]
PBT Status	Not PBT	Does not meet criteria for Persistence, Bioaccumulation, and Toxicity	[12]

The low Log Kow and predicted Bioconcentration Factor (BCF) strongly indicate that **2-(4-Methylphenoxy)ethanol** has a low potential to bioaccumulate in aquatic organisms.[3] Substances with a high bioaccumulation potential typically have a Log Kow > 4.5 and a BCF > 2000 L/kg.[11] The properties of this compound fall well below these thresholds, aligning with its classification as "not Bioaccumulative" under IFRA Environmental Standards.[12]

Integrated Environmental Fate Summary and Conclusion

Synthesizing the available data provides a clear and coherent picture of the environmental fate of **2-(4-Methylphenoxy)ethanol**.

- **Release and Transport:** Upon release to the environment, its high water solubility and low vapor pressure will cause it to partition predominantly into the aqueous phase (surface water, wastewater).[3]

- **Primary Fate Process:** The principal removal mechanism is rapid and ultimate biodegradation by microorganisms in aquatic environments and during wastewater treatment.[3]
- **Abiotic Degradation:** The compound is stable to hydrolysis. While it can be degraded by advanced photocatalytic processes, this may lead to the formation of the intermediate p-cresol, a substance of higher toxicological concern.[5]
- **Accumulation Potential:** The potential for bioaccumulation in organisms and persistence in the environment is low.[3][12]

Conclusion: Based on a weight-of-evidence approach, **2-(4-Methylphenoxy)ethanol** is characterized by low environmental persistence and a low potential for bioaccumulation. Its primary fate is rapid biodegradation. Regional risk quotients calculated for Europe and North America are below 1, indicating a negligible ecological risk at current volumes of use.[3] The key takeaway for researchers and developers is that while the parent compound presents a low environmental risk, the potential formation of transformation products like p-cresol under specific abiotic conditions warrants consideration in specialized risk assessments, such as those for industrial wastewater treatment discharges.

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